molecular formula C23H22N2O5 B2894949 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide CAS No. 1005298-29-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide

Cat. No.: B2894949
CAS No.: 1005298-29-2
M. Wt: 406.438
InChI Key: QOXVICLZEGAHQX-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a structurally complex compound featuring:

  • 3,5-Dimethoxybenzamide moiety: A benzamide group with methoxy substituents at the 3- and 5-positions, which may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXVICLZEGAHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Tetrahydroquinoline Derivatives

Compound A: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)

  • Structure: Shares a tetrahydroquinoline core but substitutes a cyanoethyl group at the 1-position and an azo-linked benzonitrile at the 6-position.
  • Function : Used as a leveler in Cu electrodeposition due to its adsorption on Au electrodes, as demonstrated via SERS and SFG/DFG spectroscopy .
  • Contrast: The target compound replaces CTDB’s cyanoethyl and azo groups with a furan-carbonyl and 3,5-dimethoxybenzamide, likely altering adsorption kinetics and electrochemical stability.

Table 1: Tetrahydroquinoline-Based Compounds

Feature Target Compound CTDB
Core Tetrahydroquinoline Tetrahydroquinoline
1-Position Substituent Furan-2-carbonyl 2-Cyanoethyl
6-Position Substituent 3,5-Dimethoxybenzamide Azo-linked benzonitrile
Application Unknown Cu electrodeposition leveler

Benzamide and Sulfonamide Agrochemicals

Compound B : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

  • Structure : Contains a tetrahydrofuran ring and a carboxamide group.
  • Function : Fungicide targeting lipid biosynthesis .
  • Contrast : The target compound’s furan-2-carbonyl group is distinct from cyprofuram’s tetrahydro-2-oxofuranyl, which may influence target specificity.

Compound C: Sulfonylureas (e.g., Cinosulfuron, Azimsulfuron)

  • Structure : Feature dimethoxy-substituted triazine or pyrimidine cores linked to sulfonamide groups.
  • Function : Herbicides inhibiting acetolactate synthase (ALS) .
  • Contrast : The target’s 3,5-dimethoxybenzamide lacks the sulfonamide and heterocyclic motifs critical for ALS inhibition, suggesting divergent bioactivity.

Table 2: Agrochemical Analogs

Feature Target Compound Cyprofuram Sulfonylureas
Core Tetrahydroquinoline Cyclopropane-carboxamide Triazine/Pyrimidine
Key Substituent 3,5-Dimethoxybenzamide Tetrahydro-2-oxofuranyl Sulfonamide + dimethoxy groups
Application Unknown Fungicide Herbicide

Electronic and Steric Considerations

  • Furan vs.
  • Methoxy vs. Azo Groups : The 3,5-dimethoxybenzamide may enhance solubility compared to CTDB’s hydrophobic azo-benzonitrile, impacting interfacial behavior in electrochemical systems .

Research Implications and Gaps

  • Functional Predictions : The target compound’s dimethoxybenzamide group suggests possible agrochemical or medicinal applications, but empirical data are needed to confirm this.
  • Contradictions : While sulfonylureas rely on sulfonamide groups for herbicidal activity, the target’s benzamide moiety may prioritize different molecular interactions .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a furan-2-carbonyl group attached to a tetrahydroquinoline moiety and a dimethoxybenzamide group. This unique structure may contribute to its pharmacological properties. The molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and its systematic IUPAC name reflects its diverse functional groups.

Inhibition of Kinases

Initial studies indicate that this compound exhibits significant biological activity by acting as an inhibitor of specific kinases. Notably, it has been identified as a potential inhibitor of Spleen Tyrosine Kinase (SYK) . This inhibition is particularly relevant for therapeutic strategies targeting diseases characterized by disrupted kinase signaling pathways, including certain cancers and autoimmune disorders.

Antimicrobial Properties

Similar compounds have shown antimicrobial activities. For instance, derivatives with structural similarities to this compound have demonstrated efficacy against various bacterial strains. The sulfonamide group present in related compounds like 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] has been associated with antibacterial properties.

The mechanism of action for this compound involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzyme active sites, inhibiting their activity and thereby disrupting various biological pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Furan Derivative : The furan component can be synthesized through cyclization reactions.
  • Formation of Tetrahydroquinoline : This can be achieved via Povarov reactions involving aniline and aldehyde.
  • Coupling Reaction : The final step involves coupling the furan and tetrahydroquinoline moieties with the dimethoxybenzamide group.

Careful control of reaction conditions is crucial to ensure high yields and purity .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl]Similar furan and tetrahydroquinoline structureAntimicrobialContains a fluorine substituent
5-NitrobenzenesulfonamideContains sulfonamide groupAntibacterialEstablished clinical use
Dimethoxybenzamide derivativesBenzamide + dimethoxy groupsVaries widelyDiverse biological profiles

Case Studies and Research Findings

Research into this compound is ongoing. A study published in 2023 highlighted its potential as a therapeutic agent in cancer treatment due to its kinase inhibition properties. Another investigation focused on the compound's interaction with various biological targets to elucidate its mechanisms of action further.

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